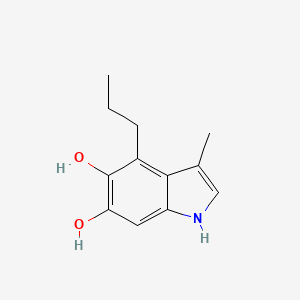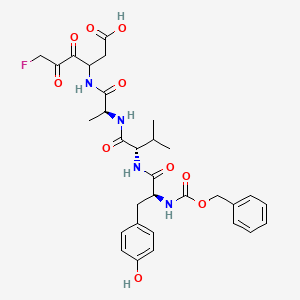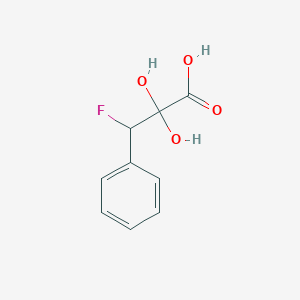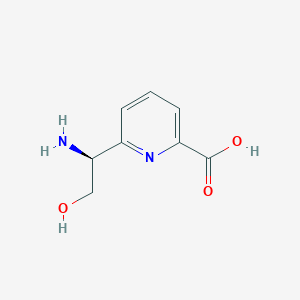
6-((1s)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((1s)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid is a derivative of pyridine with a carboxylic acid group at the 2-position and an amino-hydroxyethyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-((1s)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid typically involves the functionalization of pyridine-2-carboxylic acid. One common method is the enzymatic oxidation of 3-hydroxyanthranilic acid by 3-hydroxyanthranilic acid oxygenase . Another approach involves the use of squaric acid as a coformer in the cocrystallization process .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of green and efficient catalysts, such as pyridine-2-carboxylic acid, to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 6-((1s)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles . The reactions typically proceed under mild conditions, with the use of catalysts such as ionic liquids and nickel nanoparticles .
Major Products Formed: The major products formed from these reactions include pyrazolo[3,4-b]quinolinones, which exhibit important biological properties such as GSK3 inhibition, tubulin inhibition, and antimicrobial activity .
Scientific Research Applications
6-((1s)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a catalyst for multi-component synthesis reactions . In biology and medicine, it has been studied for its neuroprotective, immunological, and anti-proliferative effects . Additionally, it is used in the development of fluorescent probes for monitoring pH changes in biological systems .
Mechanism of Action
The mechanism of action of 6-((1s)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, the compound disrupts zinc binding and inhibits their function . This mechanism is crucial for its anti-viral and immunomodulatory effects.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 6-((1s)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid include picolinic acid, nicotinic acid, and isonicotinic acid . These compounds share a pyridine ring with a carboxylic acid group but differ in the position of the carboxyl side chain.
Uniqueness: What sets this compound apart is the presence of the amino-hydroxyethyl group at the 6-position. This unique structural feature contributes to its distinct chemical properties and biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
6-[(1S)-1-amino-2-hydroxyethyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3/c9-5(4-11)6-2-1-3-7(10-6)8(12)13/h1-3,5,11H,4,9H2,(H,12,13)/t5-/m1/s1 |
InChI Key |
OKXGYBGLJBCOIL-RXMQYKEDSA-N |
Isomeric SMILES |
C1=CC(=NC(=C1)C(=O)O)[C@@H](CO)N |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


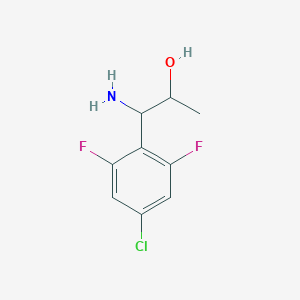
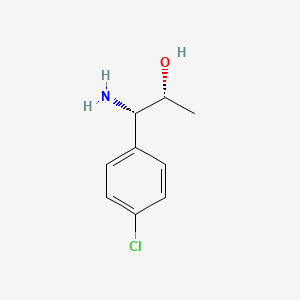
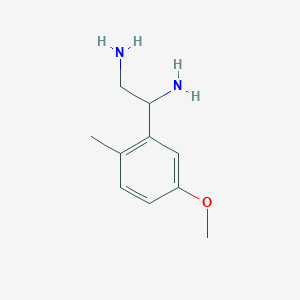
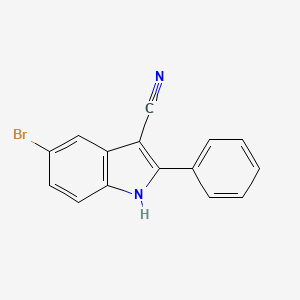
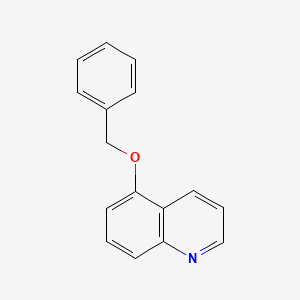
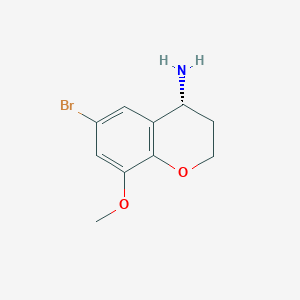
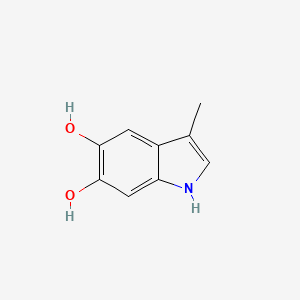
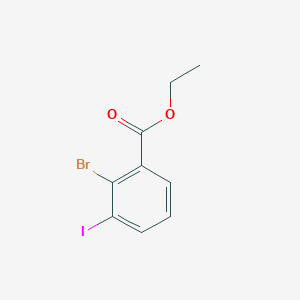
![2-[(3,6-Dichloropyridazin-4-yl)amino]-3,3-dimethylbutan-1-ol](/img/structure/B13028163.png)

